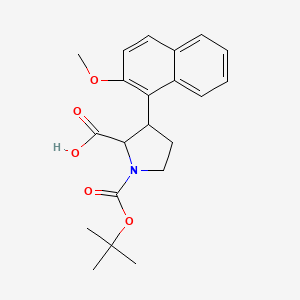

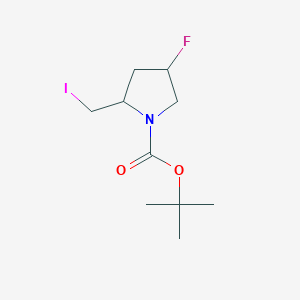

![molecular formula C11H16N2 B1473898 2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1549502-23-9](/img/structure/B1473898.png)

2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Overview

Description

2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the imidazo[1,2-a]pyridine family, which is known for its occurrence in various natural products. The compound’s unique arrangement of nitrogen and carbon atoms makes it an interesting scaffold for potential pharmaceutical applications .

Synthesis Analysis

- Photocatalytic Reactions : Light-induced reactions have gained attention for their sustainability and selectivity .

Molecular Structure Analysis

The molecular formula of 2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is C₁₀H₁₀N₂. Its structure consists of a cyclopropyl ring fused with an imidazo[1,2-a]pyridine moiety. The cyclopropyl group introduces strain, affecting the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

Imidazo[1,2-a]pyridine derivatives, including 2-cyclopropyl-7-methyl variants, have been explored extensively for their versatile chemical properties. A study by Du Hui-r (2014) detailed the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives from commercially available 2-amino pyridine through a multi-step process involving alkylation/cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions, demonstrating the compound's versatility in organic synthesis (Du Hui-r, 2014).

Pharmacological Potential

The pharmacological potential of imidazo[1,2-a]pyridine scaffolds has been highlighted in numerous studies. Deep et al. (2016) reviewed the broad range of applications in medicinal chemistry, such as anticancer, antimicrobial, and antidiabetic activities, among others. This review underscores the scaffold's role as a "drug prejudice" due to its representation in various marketed preparations and its potential for structural modifications to develop novel therapeutic agents (Deep et al., 2016).

Advanced Synthesis Techniques

Innovative synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance efficiency and functional diversity. Bagdi et al. (2013) introduced a copper-catalyzed oxidative cyclization method under ambient air for synthesizing imidazo[1,2-a]pyridines with a wide range of functional groups. This method is notable for its simplicity and direct preparation capabilities, including for drugs like zolimidine (Bagdi et al., 2013).

Anticancer Applications

A novel series of selenylated imidazo[1,2-a]pyridines were investigated by Almeida et al. (2018) for their activity against breast cancer cells. Compounds named IP-Se-05 and IP-Se-06 showed significant cytotoxicity and induced cell death by apoptosis, highlighting the compound's potential as an antiproliferative agent for breast cancer chemotherapy (Almeida et al., 2018).

properties

IUPAC Name |

2-cyclopropyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8-4-5-13-7-10(9-2-3-9)12-11(13)6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGFCDVKHSJQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C=C(N=C2C1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)

![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)

![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)

![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)

![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)